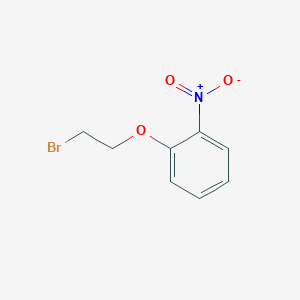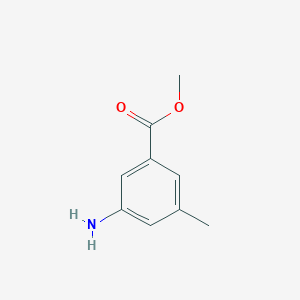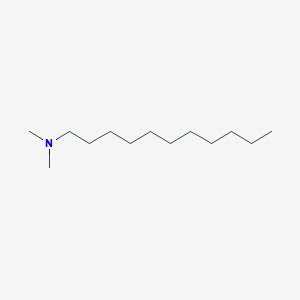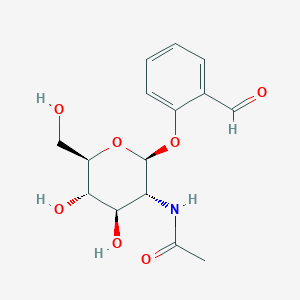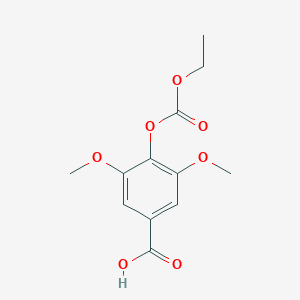acetic acid CAS No. 17709-99-8](/img/structure/B99544.png)
[(3-Chlorophenyl)amino](oxo)acetic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
(3-Chlorophenyl)aminoacetic acid is a compound that is related to various synthesized molecules with potential biological activities. Although the exact compound is not described in the provided papers, the related compounds provide insights into the chemical class and potential properties of (3-Chlorophenyl)aminoacetic acid. For instance, derivatives of 2-amino-4-p-chlorophenylthiazole-5-acetic acid have been synthesized with anti-inflammatory and immunosuppressive activity expectations .
Synthesis Analysis
The synthesis of related compounds involves various chemical reactions to introduce specific functional groups and to form the desired molecular framework. For example, the synthesis of 4-[(3-acetylphenyl)amino]-2-methylidene-4-oxobutanoic acid was confirmed by IR, (1)H NMR, and single crystal X-ray diffraction studies . Similarly, a series of (E)-[4-(3-oxo-1-alkenyl)phenoxy]acetic acids was synthesized and tested for diuretic properties, indicating a methodical approach to creating a new class of diuretic agents . These methods could be analogous to the synthesis of (3-Chlorophenyl)aminoacetic acid.
Molecular Structure Analysis
The molecular structure of related compounds has been determined using various spectroscopic techniques. For instance, the structure of 4-[(3-acetylphenyl)amino]-2-methylidene-4-oxobutanoic acid was elucidated using IR spectroscopy, NMR, and X-ray diffraction, which provided detailed information about the molecular geometry and electronic structure . These techniques could similarly be applied to analyze the molecular structure of (3-Chlorophenyl)aminoacetic acid.
Chemical Reactions Analysis
The chemical reactivity of related compounds has been explored through various reactions. For example, the addition reactions of thioglycolic acid to 2-N-aralkylidene derivatives of 2-amino-4-p-chlorophenylthiazole-5-acetic acid revealed new and unexpected details of the chemical properties of these compounds . This suggests that (3-Chlorophenyl)aminoacetic acid may also undergo interesting chemical reactions that could be studied to understand its reactivity.
Physical and Chemical Properties Analysis
The physical and chemical properties of related compounds have been characterized to some extent. The vibrational wavenumbers, hyperpolarizability, and molecular electrostatic potential of 4-[(3-acetylphenyl)amino]-2-methylidene-4-oxobutanoic acid were computed and analyzed, providing insights into the stability and charge transfer within the molecule . The diuretic properties of a series of (E)-[4-(3-oxo-1-alkenyl)phenoxy]acetic acids were also evaluated, demonstrating their biological activity . These studies suggest that (3-Chlorophenyl)aminoacetic acid could have distinct physical and chemical properties that merit further investigation.
Safety And Hazards
Eigenschaften
IUPAC Name |
2-(3-chloroanilino)-2-oxoacetic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6ClNO3/c9-5-2-1-3-6(4-5)10-7(11)8(12)13/h1-4H,(H,10,11)(H,12,13) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OLUWLZIUJCVVRD-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)NC(=O)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6ClNO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60504453 |
Source


|
| Record name | (3-Chloroanilino)(oxo)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60504453 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
199.59 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[(3-Chlorophenyl)amino](oxo)acetic acid | |
CAS RN |
17709-99-8 |
Source


|
| Record name | (3-Chloroanilino)(oxo)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60504453 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


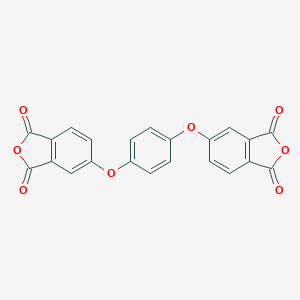

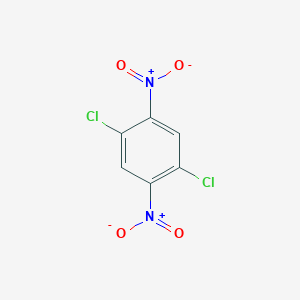
![(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)methanamine](/img/structure/B99475.png)


